(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid
Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The compound features a methyl-substituted amino group and an ethoxy side chain on the propanoic acid backbone.
Properties
IUPAC Name |
(2S)-3-ethoxy-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-26-13-19(20(23)24)22(2)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,3,12-13H2,1-2H3,(H,23,24)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFYLKFNTVCBCA-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid.
Introduction of the ethoxy group: The ethoxy group is introduced by reacting the esterified product with an appropriate ethoxy-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the ethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc group allows for easy monitoring and purification of reaction intermediates.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms. The compound can be incorporated into peptides that mimic natural substrates or inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of removal make it suitable for use in various drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The Fmoc group provides a protective effect, allowing the compound to be selectively deprotected under mild conditions, thereby revealing the active amino acid or peptide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Methylamino substitution (vs. primary amino groups in other analogs) may alter steric hindrance during peptide coupling reactions, affecting synthesis efficiency .
Bioactivity and Applications :
- Indole and chloroindole derivatives (e.g., CAS 908847-42-7) are utilized in oncology research for targeting protein interactions (e.g., p53-Mdm2) .
- Cyclohexyl and allyl-substituted analogs demonstrate antiviral activity against HIV-1 by inhibiting viral entry .
Safety Profiles :
- Most analogs share common hazards (e.g., skin/eye irritation, acute toxicity), likely due to the Fmoc group’s inherent reactivity .
- Substituents like trifluoromethyl or chlorine (e.g., ) may introduce additional toxicity risks due to electronegative or bioaccumulative properties .
Synthetic Utility :
Biological Activity
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)-3-ethoxypropanoic acid, commonly referred to as Fmoc-amino acid derivative, is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for stabilizing the amino group during synthesis. The molecular formula is with a molecular weight of 401.45 g/mol. Its structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C25H23N2O4 |
| Molecular Weight | 401.45 g/mol |
| CAS Number | 77128-73-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides stability and protection during chemical reactions, while the ethoxypropanoic acid moiety facilitates interactions through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Antitumor Activity
Research indicates that derivatives of fluorenylmethoxycarbonyl compounds exhibit significant antitumor properties. For example, cryptophycin compounds, which share structural similarities with Fmoc derivatives, have demonstrated potent cytotoxicity against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. In vitro studies have revealed that it can inhibit specific proteases and kinases, which are critical in cancer progression and metastasis. The inhibition of these enzymes can disrupt signaling pathways essential for tumor growth and survival .
Case Studies
-
Antitumor Efficacy in Cell Lines
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 1 to 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
-
Inhibition of Kinase Activity
- A biochemical assay showed that the compound inhibited the activity of specific kinases involved in cell proliferation. This inhibition was dose-dependent, with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent in targeted cancer therapies.
Research Applications
The unique properties of this compound make it a valuable intermediate in organic synthesis and pharmaceutical research:
- Medicinal Chemistry : Used as a precursor for developing new pharmaceuticals targeting specific biological pathways.
- Biochemistry : Employed in studying enzyme mechanisms and protein-ligand interactions.
- Combinatorial Chemistry : Acts as a building block for synthesizing diverse chemical libraries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
